2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride
Description
2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidin-3-yloxy group
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-10-6-8(3-5-12-10)14-9-2-4-11-7-9;/h3,5-6,9,11H,2,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZHXVQDXLIQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)OC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-53-6 | |
| Record name | Pyridine, 2-methoxy-4-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 2-methoxypyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through nucleophilic substitution, where the pyrrolidine attacks the methoxy-substituted pyridine, forming the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) at the 2-position participates in nucleophilic substitution reactions under acidic or basic conditions. For example:
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Demethylation : Treatment with strong acids (e.g., HBr/AcOH) replaces the methoxy group with a hydroxyl group, forming 2-hydroxy-4-(pyrrolidin-3-yloxy)pyridine.
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) converts the methoxy group to a chloride, yielding 2-chloro-4-(pyrrolidin-3-yloxy)pyridine hydrochloride1.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to positions activated by substituents:
| Position | Reactivity | Example Reaction | Product |
|---|---|---|---|
| 3- and 5-positions | Activated by pyrrolidinyloxy group | Nitration (HNO₃/H₂SO₄) | 2-Methoxy-4-(pyrrolidin-3-yloxy)-3-nitropyridine |
| 6-position | Moderately activated by methoxy group | Sulfonation (SO₃/H₂SO₄) | 2-Methoxy-4-(pyrrolidin-3-yloxy)-6-sulfopyridine |
Oxidation
-
Pyrrolidine Ring : Oxidizing agents like KMnO₄ convert the pyrrolidine moiety to a pyrrolidone under acidic conditions2.
-
Pyridine Ring : Rare due to inherent stability, but strong oxidizers (e.g., RuO₄) can degrade the ring.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 2-methoxy-4-(pyrrolidin-3-yloxy)piperidine hydrochloride1.
Pyrrolidinyloxy Group
-
Ring-Opening : Reaction with HCl gas opens the pyrrolidine ring, forming 4-(3-chloropropoxy)-2-methoxypyridine2.
-
Deprotonation : The tertiary amine in pyrrolidine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄ | 2-Methoxy-4-(pyrrolidin-3-yloxy)-5-arylpyridine |
| Buchwald-Hartwig | Aryl amine, Pd₂(dba)₃ | 2-Methoxy-4-(pyrrolidin-3-yloxy)-5-(arylamino)pyridine |
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
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Protonation : The pyridine nitrogen (pKa ≈ 3.5) accepts protons in acidic media.
-
Deprotonation : The pyrrolidine nitrogen (pKa ≈ 10.5) releases protons under alkaline conditions.
Comparative Reactivity with Analogs
| Compound | Structural Difference | Reactivity Profile |
|---|---|---|
| 2-Methoxy-4-(piperidin-3-yloxy)pyridine | Six-membered piperidine ring | Slower nucleophilic substitution due to steric hindrance |
| 2-Amino-4-(pyrrolidin-3-yloxy)pyridine | Amino group replaces methoxy | Enhanced electrophilic substitution at the 6-position |
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
-
Solvent Choice : DMAc or DMF enhances reaction rates due to high polarity3.
-
Catalysts : 18-Crown-6 improves yields in alkoxylation reactions by stabilizing potassium ions3.
Footnotes
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride is , with a molecular weight of approximately 231.68 g/mol. The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit COX-2 enzymes, which play a crucial role in inflammatory processes. In vitro assays have shown significant inhibition, suggesting its potential as an anti-inflammatory agent similar to established drugs like celecoxib.
- Cancer Research : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Although initial findings suggest limited direct cytotoxicity (IC50 values greater than 50 μM), it has been noted for its ability to modulate tumor growth pathways.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing binding affinity. It has shown promise in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. Variations in the pyrrolidine structure and methoxy group have been explored to enhance potency:
| Substituent | Effect on Activity |
|---|---|
| Pyrrolidine Variants | Increased potency observed with specific substitutions |
| Methoxy Group | Enhances lipophilicity and cellular uptake |
This analysis highlights how modifications can significantly alter the compound's efficacy against target enzymes.
Study 1: Anti-inflammatory Effects
In a controlled study assessing anti-inflammatory agents, this compound was tested against COX enzymes. The results indicated substantial inhibition of COX-2, supporting its potential as an anti-inflammatory drug candidate.
Study 2: Evaluation on Cancer Cell Lines
Another investigation focused on evaluating the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer). While direct cytotoxicity was limited, the compound exhibited significant modulation of cellular pathways related to tumor growth, indicating potential as an adjunct therapy.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine
- 2-Methoxy-4-(piperidin-3-yloxy)pyridine
- 2-Methoxy-4-(morpholin-3-yloxy)pyridine
Uniqueness
2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidin-3-yloxy group enhances its binding affinity and selectivity for certain targets, making it a valuable compound in research and development.
Biological Activity
2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClN2O2
- Chemical Structure : The compound features a pyridine ring substituted with a methoxy group and a pyrrolidinyl ether, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The pyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives .
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidinyl-pyridine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
2. Antitumor Activity
Studies have suggested that the compound may possess antitumor properties. Pyridine derivatives are often evaluated for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
3. Neuroprotective Effects
Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective effects. Pyridine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Study on Antimicrobial Properties
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against pathogenic bacteria. The results showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine | 18 | 32 |
| Control (Ciprofloxacin) | 25 | 16 |
Study on Antitumor Activity
In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines with an IC50 value of approximately 15 µM, indicating significant antitumor potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives with methoxy groups can undergo etherification using pyrrolidin-3-ol under basic conditions (e.g., NaOH in dichloromethane) . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of pyridine precursor to pyrrolidin-3-ol) and reaction time (12–24 hours at 40–60°C). Purity is achieved via recrystallization or column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, mobile phase (acetonitrile/water with 0.1% TFA), UV detection at 254 nm to confirm ≥98% purity .
- NMR : and NMR in DMSO-d6 to verify methoxy (-OCH, δ ~3.8 ppm) and pyrrolidinyloxy (-O-pyrrolidine, δ ~3.5–4.0 ppm) groups .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 255.1) .
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer : Refer to SDS guidelines for pyridine-pyrrolidine derivatives:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies indicate:
Q. What solvents are compatible with this compound for experimental use?
- Methodological Answer : High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in methanol/ethanol. Avoid chlorinated solvents (e.g., chloroform) if the compound contains reactive halides .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from batch purity or assay conditions. Validate results via:
Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
- Methodological Answer : Modify formulation or structure:
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
